m-Aminophenylarsonous acid

Description

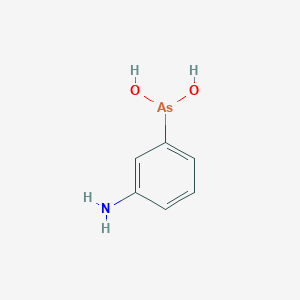

Structure

2D Structure

Properties

IUPAC Name |

(3-aminophenyl)arsonous acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACQPIDTGIOEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[As](O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for M Aminophenylarsonous Acid and Analogous Arsonous Acid Derivatives

Fundamental Synthetic Routes to Arsonous Acids

The preparation of arsonous acids often involves a two-step process: the synthesis of an arsonic acid precursor followed by its controlled reduction. The subsequent esterification of the resulting arsonous acid requires careful management of reaction conditions.

Meyer Reaction and Mechanistic Innovations for Arsonic Acid Precursors

The Meyer reaction is a cornerstone in the synthesis of arsonic acids, the pentavalent precursors to arsonous acids. This reaction involves the arsenation of an alkyl halide using an arsenite salt. tandfonline.comtandfonline.comnih.gov The classical approach utilizes aqueous alkaline arsenite (commonly prepared from arsenic trioxide and sodium hydroxide) to react with an alkyl halide. nih.gov For instance, the synthesis of 2-hydroxyethylarsonic acid proceeds via the reaction of 2-chloroethanol (B45725) with sodium arsenite. nih.gov

Mechanistic studies have highlighted that the Meyer reaction is sensitive to steric hindrance. Bulky As(III) nucleophiles or substrate electrophiles can impede the reaction, likely due to the inability to achieve the necessary SN2 transition state. tandfonline.com The reaction is typically performed in aqueous or aqueous-alcoholic alkaline solutions, which presents a challenge when dealing with lipophilic substrates. tandfonline.com To overcome this, strategies such as using a hydrophilic handle on the substrate, like a carboxylic acid group which can be later removed by decarboxylation, have been developed. tandfonline.com

Aromatic arsonic acids can be prepared through the Bart reaction, which involves the reaction of a diazonium salt with an arsenite in the presence of a copper catalyst. For example, p-nitrophenylarsonic acid can be synthesized from p-nitrobenzenediazonium borofluoride and sodium arsenite. orgsyn.org This can then be reduced to the corresponding amino-substituted arsonic acid.

Controlled Reductive Transformation of Arsonic Acids to Arsonous Compounds

The conversion of pentavalent arsonic acids to trivalent arsonous acids is a critical step. The reduction must be carefully controlled to prevent further reduction to arseno compounds or arsines. sci-hub.se A common method involves the direct reduction of the arsonic acid to the anhydride (B1165640) of the arsonous acid using sulfur dioxide (SO₂). energysecurity.gov.uk

Various reducing agents, both alone and in the presence of an iodide catalyst, have been investigated for this transformation. sci-hub.se Reagents such as triphenylphosphine/iodine, hexamethylphosphorous triamide/iodine, and ascorbic acid/iodine offer a range of options depending on the specific substrate. sci-hub.se The mechanism of reduction often involves the prior protonation of the –AsO₃H₂ group. sci-hub.se Thiols can also reduce arsonic acids under neutral conditions to yield thioarsenites. sci-hub.se In some biological contexts, the reduction of pentavalent arsenic to the more toxic trivalent form is facilitated by thiols like glutathione. nih.gov

The resulting arsonous acids, such as m-aminophenylarsonous acid, exist in equilibrium with their dehydrated form, the arsenoso compounds (RAsO)ₓ. sci-hub.se It is believed that in aqueous solutions, arsenous acid likely exists as As(OH)₃. nih.gov

Strategies for Anhydrous Conditions in Esterification of Arsonous Acids

The esterification of arsonous acids to produce arsenite esters requires strictly anhydrous conditions due to the high hydrolytic instability of the arsenic-oxygen-carbon bond. These esters are not stable in aqueous media. Arsonic acids can also be esterified with alcohols and diols under anhydrous conditions, but the resulting esters are also very easily hydrolyzed.

Several general methods for esterification under anhydrous conditions can be adapted for arsonous acids. These include:

Fischer Esterification: While traditionally acid-catalyzed and often using an excess of alcohol as the solvent, this method can be adapted using dry hydrogen chloride gas as the catalyst, particularly for aromatic esters. commonorganicchemistry.comchemguide.co.uk

Reaction with Acyl Chlorides or Anhydrides: Arsonous acids can be converted to their corresponding acid chlorides and then reacted with alcohols. commonorganicchemistry.comchemguide.co.uk

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridinone (DMAP), proceeding under mild, non-acidic conditions, which is advantageous for acid-sensitive substrates. commonorganicchemistry.comorgsyn.org

Use of Thionyl Chloride and Methanol: Methanol reacts with thionyl chloride to generate anhydrous HCl in situ, which then catalyzes the esterification. commonorganicchemistry.com

The choice of method depends on the specific properties of the arsonous acid and the desired ester. For example, cyclic esters of ethylene-glycol-arsenous acid have been synthesized by reacting the chloroanhydride of ethylene-glycol-arsenous acid with an alcohol in the presence of anhydrous pyridine (B92270) in an ether solvent. dtic.mil

Advanced Synthetic Approaches in Organoarsenic Chemistry

Modern organoarsenic synthesis leverages sophisticated strategies to construct complex molecules with high precision. These include the use of pre-functionalized building blocks and the strategic application of protecting groups.

Exploitation of Building Blocks in Target-Oriented Organoarsenic Synthesis

The use of organic building blocks—functionalized molecules that serve as the basic components for modular assembly—is a powerful strategy in organic synthesis, including the preparation of organoarsenic compounds. alfa-chemistry.comsigmaaldrich.com This approach allows for the rapid and reliable construction of target molecules, often in a single step from the building blocks. alfa-chemistry.com

In the context of this compound, a key building block is p-aminophenylarsenoxide (APAO), which can be synthesized from the corresponding arsonic acid. acs.orgamazonaws.com This building block can then be coupled with other molecules to create more complex structures. For instance, APAO has been reacted with anhydrides or acyl chlorides in one-pot reactions to synthesize bis- and tris-arsenicals. acs.org Another versatile building block is 2-hydroxyethylarsonodithionite, derived from 2-hydroxyethylarsonic acid, which is a key intermediate in the synthesis of arsono-containing lipids. nih.gov Arsenic thiolates are also being explored as building blocks for the self-assembly of macrocycles. uky.edu

Strategic Application of Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing for selective reactions at other sites in the molecule. wikipedia.orgorganic-chemistry.org In the synthesis of this compound and its derivatives, both the amino and the arsonous acid functionalities may require protection depending on the desired transformations.

The amino group is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com These groups render the nitrogen non-nucleophilic and can be removed under specific acidic or hydrogenolysis conditions, respectively. masterorganicchemistry.com For example, in peptide synthesis, the Fmoc group, which is base-labile, is commonly used for the protection of α-amino groups. iris-biotech.de

The arsonous acid group, or more commonly, its trivalent arsenic center, can be protected by forming a cyclic dithioarsolane or dithiaarsinane by reacting the arsenical with a dithiol like 1,2-ethanedithiol (B43112) or 1,3-propanedithiol. amazonaws.commdpi.com This protection strategy is employed in the synthesis of thiourea-conjugating organic arsenic D-glucose derivatives, where 4-aminophenylarsonic acid is first reduced and then reacted with propane-1,3-dithiol to form a stable trivalent arsenic intermediate. mdpi.com This protecting group can be removed under specific conditions to regenerate the arsonous acid functionality.

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the selective manipulation of multiple functional groups within the same molecule, a powerful tool in the synthesis of complex organoarsenic compounds. organic-chemistry.orgiris-biotech.de

Elucidating Reaction Mechanisms and Reactivity Patterns of M Aminophenylarsonous Acid

Mechanistic Frameworks in Organoarsenic Chemical Reactivity

The chemical reactivity of organoarsenic compounds, such as m-aminophenylarsonous acid, is governed by the electronic properties and coordination geometry of the arsenic atom. Arsenic typically exists in two primary oxidation states, +3 (trivalent) and +5 (pentavalent). wikipedia.org this compound is a trivalent organoarsenical, which largely dictates its chemical behavior. The arsenic center in such compounds possesses a lone pair of electrons, rendering it nucleophilic, yet it can also be susceptible to nucleophilic attack due to the polar nature of its bonds with electronegative elements. rsc.orgthieme-connect.de

Nucleophilic substitution at an arsenic(III) center is a fundamental reaction pathway for organoarsenic compounds. thieme-connect.de These reactions involve the displacement of a leaving group attached to the arsenic atom by a nucleophile, a species that donates an electron pair. science-revision.co.ukwikipedia.org For a generic organoarsenous acid like this compound (RAs(OH)₂), the hydroxyl groups can act as leaving groups, particularly after protonation in acidic media.

The mechanism of nucleophilic substitution at a trivalent arsenic center can proceed through different pathways, analogous to those seen in carbon chemistry (Sₙ1 and Sₙ2). studymind.co.ukchemguide.co.uk

Sₙ2-like Mechanism: A bimolecular nucleophilic substitution (Sₙ2) type mechanism involves a concerted process where the nucleophile attacks the arsenic center at the same time as the leaving group departs. chemguide.co.ukchemguide.co.uk The rate of this reaction is dependent on the concentration of both the organoarsenic compound and the nucleophile. studymind.co.uk The arsenic atom undergoes an inversion of stereochemical configuration if it is a chiral center.

Sₙ1-like Mechanism: A unimolecular (Sₙ1) type mechanism is more likely with bulky substituents on the arsenic atom or with very good leaving groups. This pathway involves a slow, rate-determining step where the leaving group departs to form a transient, two-coordinate arsenium cation intermediate. studymind.co.ukchemguide.co.uk This intermediate is then rapidly attacked by the nucleophile. The rate of this reaction primarily depends on the concentration of the organoarsenic substrate. chemguide.co.uk

The choice between these mechanisms is influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the steric hindrance around the arsenic center. studymind.co.uk For instance, reactions of alkyldihaloarsines (RAsX₂) with thiols readily proceed to form alkylbis(organylthio)arsines, demonstrating a facile substitution at the arsenic center. nih.gov

The arsenic atom in this compound exhibits dual chemical character, acting as both a nucleophile and an electrophile depending on the reaction partner. byjus.commasterorganicchemistry.com

Nucleophilic Character: Trivalent arsenic compounds, including arsines (AsR₃) and arsonous acids, possess a lone pair of electrons on the arsenic atom. wikipedia.orgrsc.org This lone pair allows them to act as nucleophiles, or Lewis bases, by donating the electron pair to form a new covalent bond with an electrophile (an electron-pair acceptor). wikipedia.orgyoutube.com The nucleophilicity of arsines is generally less than that of analogous phosphines. wikipedia.org In reactions, the trivalent arsenic can attack electrophilic centers, initiating addition or substitution reactions. wikipedia.orgthieme-connect.de

Electrophilic Character: Conversely, the arsenic atom in this compound is bonded to more electronegative oxygen atoms. This creates a partial positive charge (δ+) on the arsenic atom, making it an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com Strong nucleophiles, such as thiolate ions, readily attack this electrophilic arsenic center, leading to substitution reactions where the hydroxyl groups are displaced. nih.govrsc.org This electrophilicity is central to the well-documented reactivity of trivalent arsenicals with sulfhydryl groups in proteins and other biological molecules. oup.comnih.gov

The interplay between these nucleophilic and electrophilic properties governs the diverse reactivity of this compound and related organoarsenic compounds.

Table 1: Electrophilic and Nucleophilic Properties of Trivalent Arsenic

| Chemical Characteristic | Description | Example Reaction |

|---|---|---|

| Nucleophilic | The lone pair of electrons on the As(III) atom can be donated to an electrophile. rsc.org | R₃As + E⁺ → [R₃As-E]⁺ (where E⁺ is an electrophile) |

| Electrophilic | The As(III) atom, bonded to electronegative atoms like oxygen, carries a partial positive charge and can be attacked by nucleophiles. masterorganicchemistry.com | RAs(OH)₂ + 2 R'S⁻ → RAs(SR')₂ + 2 OH⁻ |

Investigations into Nucleophilic Substitution Mechanisms at Arsenic Centers

Specific Reactivity Profiles with Diverse Chemical Entities

A hallmark of trivalent arsenicals like this compound is their high affinity for thiol (sulfhydryl, -SH) groups. rsc.orgoup.com This reactivity is particularly significant in biological systems, as the thiol group of the amino acid cysteine is a primary target. rsc.orgnih.gov Trivalent arsenicals react readily with thiols to form stable covalent bonds. nih.govacs.org

The reaction typically involves the nucleophilic attack of the thiolate anion (RS⁻) on the electrophilic arsenic(III) center. nih.gov The reaction of this compound with a monothiol like cysteine can lead to the formation of a dithioarsenite, where two thiol molecules are bound to the arsenic atom. ubc.caresearchgate.net

Reaction with Monothiols (e.g., Cysteine, Glutathione): RAs(OH)₂ + 2 R'SH ⇌ RAs(SR')₂ + 2 H₂O

With dithiols, which contain two thiol groups in close proximity, trivalent arsenicals can form stable cyclic adducts. nih.gov The stability of these arsenic-thiol complexes is a key factor in the biological activity and toxicity of these compounds. nih.gov The formation of As(III)-thiolate bonds is an exothermic process, which favors the stability of the resulting complexes. nih.gov Studies have shown that methylated trivalent arsenicals, such as monomethylarsonous acid (MMA(III)), have a somewhat higher affinity for thiol ligands compared to inorganic arsenite. nih.gov

Table 2: Reactivity of Trivalent Arsenicals with Thiol-Containing Compounds

| Thiol Reactant | Arsenical | Product Type | Significance |

|---|---|---|---|

| Cysteine | This compound | Dithioarsenite adduct ubc.ca | Covalent modification of proteins. nih.gov |

| Glutathione (GSH) | Arsenite, MMA(III) | As(GS)₃, MMA(GS)₂ nih.gov | Formation of moderately stable complexes. nih.gov |

| Dihydrolipoic acid (DHLA) | Arsenite | Stable 2:3 complex nih.gov | High stability due to chelation. nih.gov |

Detailed Analysis of Redox Chemistry and Arsenic Oxidation State Fluctuations

Arsenic compounds readily undergo oxidation-reduction (redox) reactions, which involve the transfer of electrons and a change in the oxidation state of the arsenic atom. khanacademy.org The most common oxidation states of environmental and biological relevance are As(III) (arsenite) and As(V) (arsenate). oup.commdpi.com this compound is an As(III) species.

Oxidation: Trivalent arsenicals can be oxidized to their pentavalent counterparts. oup.comnih.gov This process involves the loss of two electrons and an increase in the oxidation state from +3 to +5. chemguide.co.uklibretexts.org this compound (As(III)) → m-Aminophenylarsonic acid (As(V)) + 2e⁻

This oxidation can be carried out by various oxidizing agents. For example, hydrogen peroxide (H₂O₂) is an effective oxidant for converting trivalent arsenicals to the less toxic pentavalent forms. nih.gov In biological systems, reactive oxygen species generated by cellular processes, such as the xanthine (B1682287) oxidase reaction, can also facilitate this oxidation. nih.gov

Reduction: Conversely, pentavalent arsenicals can be reduced back to the trivalent state. oup.com This process involves the gain of two electrons and a decrease in the oxidation state from +5 to +3. chemguide.co.ukunizin.org m-Aminophenylarsonic acid (As(V)) + 2e⁻ → this compound (As(III))

This redox cycling is crucial in the context of arsenic's biological effects. Generally, trivalent arsenic compounds are considered more toxic than their pentavalent analogs due to their high reactivity with thiols. oup.comnih.govfrontiersin.org The interconversion between these oxidation states is influenced by the redox potential (Eh) and pH of the environment. mdpi.comresearchgate.net

Table 3: Redox Transitions of this compound

| Redox Process | Initial Compound (Oxidation State) | Final Compound (Oxidation State) | Change in Electrons | Common Reagents/Conditions |

|---|---|---|---|---|

| Oxidation | This compound (+3) | m-Aminophenylarsonic acid (+5) | Loss of 2e⁻ | Hydrogen peroxide (H₂O₂), Oxygen nih.gov |

| Reduction | m-Aminophenylarsonic acid (+5) | This compound (+3) | Gain of 2e⁻ | Thiols (e.g., DTT), Biological reductants oup.comacs.org |

Hydrolytic Stability and Instability of Arsenic-Oxygen-Arsenic Bonds and Esters

The bonds between arsenic and oxygen in various organoarsenic species exhibit significant hydrolytic instability, meaning they are readily broken down by water. nih.gov

Arsenic-Oxygen-Arsenic (As-O-As) Bonds: Condensed arsenates or arsenites, which contain As-O-As linkages, are known in the solid state. However, these bonds are characterized by extreme hydrolytic instability. nih.gov In aqueous solutions, it is highly unlikely that species containing an As-O-As group can exist in appreciable concentrations, as they rapidly hydrolyze to form monomeric species like arsenous acid or arsenic acid. nih.gov For example, the hydrolysis of arsenic trioxide (As₂O₃), which has a polymeric sheet structure of alternating arsenic and oxygen atoms in its solid form (claudetite), yields arsenous acid, As(OH)₃, in solution. nih.gov

Arsenic Esters (Arsenic-Oxygen-Carbon Bonds): Esters of arsenous acid (R-O-As) and arsenic acid also display considerable hydrolytic instability. nih.govnih.gov The arsenic-oxygen-carbon (As-O-C) bond is susceptible to rapid cleavage by water. nih.gov This is a key difference compared to the analogous phosphate (B84403) esters, which are significantly more stable. nih.govuvm.edu For example, while monoesters and diesters of arsenous and arsenic acid have generally not been isolated due to their instability, neutral esters like triorganyl arsenites ((RO)₃As) can be prepared if moisture is strictly excluded. nih.govcdnsciencepub.com

The rate of hydrolysis of arsenate esters can be influenced by steric factors; for instance, hydrolysis rates decrease with increasing complexity of the alkyl group (methyl > ethyl > isopropyl). ffame.orguniversetoday.com However, even with this steric hindrance, the hydrolysis remains rapid compared to phosphate esters. nih.govffame.org This inherent instability has been a central point in debates about the possibility of arsenic substituting for phosphorus in biological macromolecules like DNA. nih.govffame.orguniversetoday.com

Catalytic Roles and Mechanistic Implications in Organoarsenic Transformations

The catalytic activity of organoarsenic compounds, including aminophenylarsonous acids, is an area of specialized research. These molecules possess functional groups capable of participating in chemical transformations, potentially lowering the activation energy for certain reactions. Their role can be particularly significant in the context of other organoarsenic reactions, where they might influence reaction rates and pathways through various catalytic cycles. The presence of both an arsenic center and an amino group on the same molecule introduces the possibility of bifunctional catalysis, where both acidic and basic sites on the molecule can be involved in the mechanism.

General Acid-Base Catalysis in Reactions Involving Arsenic Compounds

General acid-base catalysis is a fundamental mechanism in chemistry where the rate of a reaction is influenced by the concentration of all acidic and basic species present in the solution, not just the hydronium or hydroxide (B78521) ions (specific acid-base catalysis). wikipedia.org In this type of catalysis, a proton is transferred to or from a reactant in the rate-determining step, which serves to stabilize the transition state and accelerate the reaction. creative-enzymes.com Proton donors (general acids) and proton acceptors (general bases) can activate nucleophiles, enhance the electrophilicity of substrates, or stabilize leaving groups. wikipedia.orgcreative-enzymes.com

The structure of this compound, featuring both a basic amino group (-NH₂) and an acidic arsonous acid group (-As(OH)₂), makes it a candidate for acting as a general acid-base catalyst. The amino group can function as a general base by accepting a proton, while the arsonous acid moiety can act as a general acid by donating a proton. This dual functionality is analogous to the catalytic action of many enzymes, which often utilize amino acid residues with both acidic and basic properties, such as histidine, to facilitate complex reactions. creative-enzymes.com

The catalytic potential of this compound in organoarsenic transformations can be hypothesized through the following mechanisms:

Activation of Electrophiles: The arsonous acid group could protonate an electrophilic center on a substrate, making it more susceptible to nucleophilic attack.

Activation of Nucleophiles: The amino group could deprotonate a nucleophile, increasing its reactivity.

Stabilization of Intermediates: The bifunctional nature of the molecule could allow it to stabilize charged intermediates through a concerted or stepwise proton transfer, effectively creating a lower-energy pathway for the reaction.

The pH of the reaction medium is a critical factor, as it determines the protonation state of the amino and arsonous acid groups. The reaction rate in a process catalyzed by such a compound would likely show a complex dependence on pH, reflecting the optimal protonation state required for catalysis. creative-enzymes.com While specific studies on the catalytic role of the m-isomer are not prevalent, research on related compounds like p-aminophenylarsonic acid has shown its utility in forming heterogeneous catalysts for oxidation reactions. ingentaconnect.comgrafiati.com Furthermore, the pH-dependent elimination and oxidation of aminophenylarsonic acid highlights the role of its acidic and basic properties in its reactivity. researcher.life

The table below outlines the potential roles of the functional groups in this compound in the context of general acid-base catalysis.

| Functional Group | Chemical Nature | pKa (approximate) | Potential Catalytic Role |

| Amino Group (-NH₂) | Basic | 4.6 (for conjugate acid C₆H₅NH₃⁺) | Acts as a proton acceptor (general base) to activate nucleophiles or stabilize cationic intermediates. |

| Arsonous Acid Group (-As(OH)₂) | Acidic | 9.2 (for H₃AsO₃) nih.gov | Acts as a proton donor (general acid) to activate electrophiles or stabilize anionic intermediates. |

Cutting Edge Analytical Methodologies for Characterization and Quantification of M Aminophenylarsonous Acid

Advanced Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of organoarsenic species, enabling their separation from complex matrices and from each other. The choice of chromatographic method is dictated by the physicochemical properties of the arsenic compounds of interest. researchgate.net For molecules like m-aminophenylarsonous acid, which possess both acidic (arsonous acid) and basic (amino) functional groups, a variety of chromatographic strategies can be employed.

High-Performance Liquid Chromatography (HPLC) is the most pervasively used separation technique for the speciation of organoarsenic compounds. zeszytynaukowe-sgsp.pl Its versatility allows for several separation modes, including reversed-phase, ion exclusion, and ion exchange, making it highly adaptable for the diverse range of arsenic species. researchgate.netzeszytynaukowe-sgsp.pl

Reversed-phase (RP) HPLC is a powerful tool for separating organoarsenic compounds, particularly those with phenyl groups like this compound. In this mode, a nonpolar stationary phase, typically a C8 or C18 alkyl-silica column, is used with a polar mobile phase. nih.govmdpi.com For ionic or highly polar analytes that show poor retention, ion-pairing agents can be added to the mobile phase. acs.org These agents, such as tetrathylammonium hydroxide (B78521) or sodium hexanesulfonate, form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the RP column. zeszytynaukowe-sgsp.placs.org

A method for determining phenyl-arsenic additives in animal feed utilized a C18 column with a mobile phase of 2% acetic acid/methanol (96:4, v/v), demonstrating the effective separation of compounds like p-arsanilic acid, a structural isomer of this compound. nih.gov Another study developed an isocratic RP-HPLC method using a C18 column with a mobile phase containing citric acid and sodium hexanesulfonate (pH 2.0) to separate various organoarsenic species, including p-arsanilic acid. acs.org

Table 1: Examples of Reversed-Phase HPLC Conditions for Phenyl-Arsenic Compounds

| Compound(s) | Column | Mobile Phase | Detection | Reference |

| p-Arsanilic acid, Roxarsone (B1679585), Nitarsone | C18 | 2% acetic acid/methanol (96:4, v/v) | HG-AFS | nih.gov |

| p-Arsanilic acid, Roxarsone, Nitarsone, DMAA, MMAA | C18 | Citric acid and sodium hexanesulfonate (pH 2.0) | HG-AFS | acs.org |

| Arsenobetaine, Arsenite | Polymeric Styrene Divinylbenzene (PRP-1) | Alkaline aqueous mobile phase (pH = 9) with tetrabutylammonium (B224687) cation | UV |

This table is interactive and can be sorted by column headers.

Ion exclusion chromatography (IEC) is particularly effective for separating weakly ionized acids, like organoarsenic acids, from highly ionized or non-ionic species. zeszytynaukowe-sgsp.plresearchgate.net The technique typically employs a stationary phase (resin) that has the same charge as the analyte ions. zeszytynaukowe-sgsp.pl For negatively charged arsenic compounds, a resin containing sulfonic groups is often used. zeszytynaukowe-sgsp.pl The separation mechanism relies on the repulsion of the analyte anions from the negatively charged stationary phase, causing them to elute earlier than neutral or cationic species.

A robust method for determining arsenite, arsenate, and monomethylarsonic acid in seawater was developed using an ion-exclusion column packed with a sulfonated polystyrene resin and a dilute nitric acid solution (pH 2.0) as the eluent. nih.gov This approach achieved good separation even in high-matrix samples. nih.gov Similarly, arsenic acid and arsenious acid can be effectively separated using ion exclusion chromatography, highlighting the utility of this technique for arsenic acid species. shodex.com

Ion exchange chromatography (IEX) separates molecules based on their net charge by utilizing a charged stationary phase. Anion exchange chromatography uses a positively charged resin to retain and separate anionic species, while cation exchange uses a negatively charged resin for cationic species. rutgers.eduoup.com This makes IEX highly suitable for the speciation of arsenic compounds, which can exist in various oxidation states and protonation forms. oup.com

A sensitive method for determining seven different arsenic species was developed using both anion and cation exchange columns in a complementary fashion. rutgers.edu The anion exchange column, with a sodium hydroxide gradient, separated arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA(V)), and dimethylarsinic acid (DMA(V)). rutgers.edu The cation exchange column, using nitric acid as the mobile phase, was used for monomethylarsonous acid (MMA(III)), dimethylarsinous acid (DMA(III)), and arsenobetaine. rutgers.edu This dual-column approach demonstrates the comprehensive separation power of IEX for complex mixtures of organoarsenicals. rutgers.edu

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. researchgate.net Compounds like this compound, which are polar and non-volatile due to the presence of amino and arsonous acid groups, cannot be analyzed directly by GC-MS. researchgate.netthermofisher.com Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the polar functional groups into less polar, more volatile moieties. mdpi.com

Common derivatization protocols for similar molecules like amino acids involve esterification of carboxyl groups and acylation of amino groups. mdpi.comchromatographyonline.com Reagents such as alkyl chloroformates (e.g., heptafluorobutyl chloroformate) or silylating agents (e.g., MTBSTFA) are used to create volatile derivatives suitable for GC analysis. researchgate.net Once derivatized, the compounds are separated on a GC column and subsequently detected by a mass spectrometer, which provides definitive structural information and sensitive quantification. mdpi.com

Table 2: Common Derivatization Approaches for GC-MS of Polar Analytes

| Analyte Class | Derivatization Reagent | Purpose | Reference |

| Amino Acids | Heptafluorobutyl chloroformate (HFBCF) | Converts polar groups into volatile derivatives | researchgate.net |

| Amino Acids | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Creates stable TBDMS derivatives | |

| Amino Acids | Pentafluoropropionyl (PFP) anhydrides and methyl esters | Forms volatile esters/amides | chromatographyonline.com |

This table is interactive and can be sorted by column headers.

The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of trace-level organic compounds in complex matrices. mdpi.comresearchgate.net This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for the definitive characterization and quantification of this compound. zeszytynaukowe-sgsp.plnih.gov

In an LC-MS/MS system, compounds are first separated on an LC column. The eluent is then directed into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and detected. mdpi.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. nih.govsciex.com

While direct LC-MS/MS methods for this compound are not widely published, the analysis of structurally related compounds is common. LC-MS/MS is routinely used for the analysis of amino acids, which, like this compound, contain an amino group. nih.govchromsystems.comrestek.com Furthermore, a phenylarsonous acid derivative, p-(4,6-diamino-1,3,5-triazin-2-yl)aminophenylarsonous acid (Melarsen oxide), has been studied in the context of protein footprinting using mass spectrometry, demonstrating the applicability of MS techniques to this class of compounds. utexas.edunih.gov

Ion Exclusion Chromatography Applications for Organoarsenic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Innovative Detection Strategies in Organoarsenic Analysis

The analysis of organoarsenic species such as this compound demands sensitive and selective detection methods. Innovation in this area has focused on enhancing the response of analytical instruments to these compounds, often present at trace levels, and distinguishing them from complex sample matrices.

UV/Vis Spectroscopic Detection: Principles and Overcoming Interferences

UV/Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a sample. technologynetworks.com The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.netsci-hub.se Molecules containing chromophores—functional groups that absorb light—can be quantified using this method. conicet.gov.ar In this compound, the phenyl ring and the amino group constitute chromophores that absorb UV light. Typically, amino acids lacking a benzene (B151609) ring are analyzed in the 200 to 210 nm range, while those with benzene rings, like this compound, can also be detected between 250 and 280 nm. shimadzu.com

A key challenge in UV/Vis spectroscopic detection is managing interferences. A significant issue is the overlapping spectra that can occur when multiple absorbing species are present in the sample, making it difficult to isolate the signal of the target analyte. conicet.gov.ar Another common problem is light scattering caused by suspended solid particles in the sample, which can skew absorbance data. conicet.gov.ar

Strategies to Overcome Interferences:

Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently coupled with UV/Vis detection. By separating the components of a mixture before detection, HPLC ensures that only the analyte of interest is passing through the detector at any given time, thus eliminating spectral overlap.

Sample Preparation: Filtration or centrifugation of the sample prior to analysis can remove suspended particles, mitigating interference from light scattering. conicet.gov.ar

Derivative Spectroscopy: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. It can help resolve overlapping peaks and reduce background interference, enhancing the ability to quantify a specific compound in a mixture. nih.gov

Electrochemical Detection Methods for Arsenic Species

Electrochemical detection offers a powerful alternative for the analysis of electroactive species like this compound. These methods measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are particularly common due to their high sensitivity, rapid analysis time, and potential for miniaturization. nih.gov

The detection of this compound can proceed via the electrochemical oxidation of its aromatic amine group. Furthermore, the arsenic moiety itself can be targeted. The strong affinity of arsenic for noble metals like gold has been exploited to design highly sensitive and selective sensors. nih.gov Electrodes modified with gold nanoparticles (AuNPs), for instance, can preconcentrate the arsenic species on the electrode surface, significantly enhancing the detection signal. nih.gov

Modular electrochemical biosensors, which can be adapted for various molecules by changing the analyte binding domains, represent a modern approach. arxiv.org These sensors often rely on a significant conformational change upon analyte binding to produce a measurable signal. arxiv.org

Table 1: Comparison of Common Voltammetric Techniques

| Technique | Principle | Primary Application | Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions while the resulting current is measured. | Investigating redox mechanisms and electrochemical properties. | Provides information on the kinetics and thermodynamics of redox processes. |

| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp, and the current is sampled before and after each pulse. | Quantitative analysis at trace levels. farmaciajournal.com | Excellent sensitivity and good resolution; minimizes background charging currents. farmaciajournal.com |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a potential staircase. Current is sampled at the end of both forward and reverse pulses. | Rapid quantitative analysis. | Very fast and highly sensitive; effective discrimination against background signals. arxiv.org |

Pre-Column and Post-Column Derivatization Techniques for Enhanced Analytical Sensitivity

For analytes that exhibit weak or no response to a particular detector, derivatization is a chemical modification technique used to enhance their detectability. actascientific.com In the context of HPLC, derivatization can be performed either before the sample is injected into the column (pre-column) or after the analyte has been separated by the column but before it reaches the detector (post-column). shimadzu.comactascientific.com The primary goal is to attach a tag—a chromophore for UV/Vis detection or a fluorophore for fluorescence detection—to the analyte. actascientific.com

Since this compound contains a primary amino group, it is an ideal candidate for derivatization with reagents that target amines. shimadzu.comactascientific.com

Pre-column derivatization: The analyte reacts with the derivatizing agent before separation. This approach can be fully automated using a modern autosampler. chromatographyonline.com A significant advantage is that it allows for the use of a wider range of reagents and reaction conditions, and any excess reagent can be separated from the derivatized analyte by the column. shimadzu.com However, the reaction efficiency can be affected by the sample matrix. shimadzu.com

Post-column derivatization: The analyte is first separated in its native form, and the derivatizing reagent is continuously added to the column effluent. actascientific.com This method is highly reproducible and is not affected by the sample matrix, but it requires more complex instrumentation and may lead to some peak broadening. actascientific.com

A widely used derivatizing agent for primary amines is o-phthaldialdehyde (OPA), which, in the presence of a thiol, reacts rapidly to form a highly fluorescent isoindole derivative. actascientific.comchromatographyonline.com This allows for the highly sensitive quantification of amine-containing compounds using a fluorescence detector. nih.gov

Table 2: Comparison of Pre-Column and Post-Column Derivatization

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

|---|---|---|

| Principle | Sample is derivatized before injection and separation. shimadzu.com | Sample is separated first, then derivatized before detection. shimadzu.com |

| Instrumentation | Simpler system configuration. jasco-global.com | Requires an additional pump and reaction coil. actascientific.com |

| Reproducibility | Can be influenced by sample matrix. shimadzu.com | Generally higher and more robust. actascientific.com |

| Sensitivity | Often higher due to optimized reaction and removal of excess reagent. nih.gov | Can be limited by dilution and reaction kinetics. actascientific.com |

| Common Reagents | o-phthalaldehyde (OPA), Phenyl isothiocyanate (PITC), Dansyl chloride. actascientific.com | o-phthalaldehyde (OPA), Ninhydrin. actascientific.com |

Mass Spectrometric Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com When coupled with a separation technique like HPLC or gas chromatography (GC), it provides high selectivity and sensitivity for identifying and quantifying compounds. For a molecule to be analyzed by MS, it must first be ionized. nih.gov

During ionization, particularly with high-energy methods like electron ionization (EI), the resulting molecular ion (M+) can be unstable and break apart into smaller, charged fragments. savemyexams.com This process, known as fragmentation, is often predictable and reproducible for a given molecule. The resulting mass spectrum, which plots the relative abundance of ions at different m/z values, serves as a molecular "fingerprint." savemyexams.com The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. savemyexams.com

For this compound, the fragmentation pattern would be influenced by its key structural features: the aromatic ring, the amino group, and the arsonous acid group. Analysis of fragmentation patterns for similar functional groups allows for a prediction of its behavior. libretexts.orgmiamioh.edu

Aromatic Amines: Often show a strong molecular ion peak due to the stability of the aromatic system.

Alpha-Cleavage: Cleavage of bonds adjacent to the functional group is common. For an amine, this could involve the C-N bond. libretexts.org

Loss of Small Molecules: Neutral fragments like H₂O, CO, or in this case, fragments from the arsonous acid group (e.g., OH, H₂O, AsO) may be lost. savemyexams.com

Table 3: Predicted Mass Spectrometric Fragments for this compound (Molecular Weight: 217.06 g/mol )

| Predicted Fragment | m/z Value | Plausible Origin |

|---|---|---|

| [M]+ | 217 | Molecular Ion |

| [M-OH]+ | 200 | Loss of a hydroxyl group from the arsonous acid moiety |

| [M-H₂O]+ | 199 | Loss of a water molecule |

| [C₆H₆NAsO]+ | 183 | Loss of two hydroxyl groups |

| [C₆H₆N]+ | 92 | Loss of the arsonous acid group, forming an aminophenyl fragment |

Note: This table represents hypothetical fragmentation based on chemical principles; actual fragmentation would require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. chemrxiv.org It is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. slideshare.net The precise frequency depends on the chemical environment of the nucleus, providing detailed information about molecular structure, connectivity, and dynamics. slideshare.netmdpi.com

For this compound, several NMR techniques would be employed for a full characterization:

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons). For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring. Their chemical shifts and splitting patterns (coupling) would confirm their relative positions (meta-substitution). Signals for the amine (-NH₂) and arsonous acid (-As(OH)₂) protons would also be present, though they may be broad and their position can vary depending on the solvent and concentration.

¹³C NMR: This method detects the carbon nuclei in a molecule, revealing the number of chemically distinct carbon atoms. The spectrum of this compound would show separate signals for each unique carbon in the phenyl ring, with their chemical shifts indicating their environment (e.g., carbons bonded to nitrogen or arsenic).

³¹P NMR: While not a phosphorus compound, derivatization of the hydroxyl groups on the arsenic atom with a phosphorus-containing reagent could enable the use of ³¹P NMR. This approach has been successfully used to quantify hydroxyl groups in complex molecules like tannins and could provide insight into the reactivity and state of the arsonous acid moiety. torvergata.it

Spectrophotometric and Fluorimetric Approaches in Organoarsenic Quantification

Spectrophotometry and fluorimetry are two optical techniques fundamental to the quantification of analytes, including organoarsenic compounds. mdpi.comdenovix.com

Spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. mt.com Its application is governed by the Beer-Lambert Law, where absorbance is linearly related to concentration. researchgate.net While direct UV spectrophotometry can be used to quantify this compound due to its aromatic structure, the method can suffer from a lack of specificity if other UV-absorbing compounds are present in the sample. shimadzu.com Coupling with a separation technique like HPLC or using derivative spectrophotometry can improve selectivity. nih.gov

Fluorimetry (or Spectrofluorimetry) measures the fluorescence—the light emitted by a substance after it has absorbed light. denovix.com This technique is generally more sensitive and selective than spectrophotometry. denovix.com Many compounds are not naturally fluorescent, but can be made so through derivatization. nih.gov As discussed previously, the primary amine of this compound can be reacted with a fluorogenic reagent like OPA to yield a product that fluoresces intensely. actascientific.com This allows for quantification at much lower concentrations than is possible with absorbance-based methods. denovix.com Biarsenical probes that become fluorescent upon binding to specific peptide tags are another example of how fluorescence is used in arsenic-related analysis. rsc.org

The choice between spectrophotometric and fluorimetric detection often depends on the required sensitivity and the complexity of the sample matrix. For trace analysis in complex biological or environmental samples, the superior sensitivity and selectivity of fluorimetry, particularly after derivatization, make it the preferred method.

Theoretical and Computational Investigations of M Aminophenylarsonous Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. rsc.orgunipd.it These methods, particularly Density Functional Theory (DFT) and advanced wavefunction-based approaches, have been instrumental in characterizing organoarsenic compounds. unipd.itresearchgate.net

Applications of Density Functional Theory (DFT) in Organoarsenic Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic properties and reactivity of organoarsenic compounds. researchgate.netnih.gov DFT calculations allow for the determination of optimized geometries, vibrational frequencies, and energies for molecules like dimethylarsinic acid (DMA) interacting with other substances. wlu.ca

For instance, DFT has been employed to investigate the adsorption of organoarsenic compounds on catalyst surfaces, revealing that such interactions are energetically favorable. researchgate.net These calculations also help in understanding the fragmentation pathways of organoarsenic compounds in mass spectrometry by analyzing the stability of various fragment ions. nih.gov Furthermore, DFT can be used to predict Raman shifts of analytes, aiding in the experimental identification and quantification of arsenic species. bohrium.com

Recent studies have utilized DFT to probe the reaction energy profiles of various arsenicals with biological molecules, such as thiols, to understand their toxicity. nih.gov These calculations have shown a correlation between the calculated energy barriers for reactions and the known toxicity of different arsenic compounds, with trivalent arsenicals like arsenite and its methylated derivatives exhibiting lower reaction barriers with thiols compared to their pentavalent counterparts. nih.gov

Below is a table summarizing the calculated energy barriers for the reaction of different arsenicals with methanethiol, as determined by DFT calculations. nih.gov

| Arsenical | Reaction Energy Barrier (kcal/mol) |

| Monomethylarsonous acid (MMAIII) | 25.4 |

| Arsenite | 27.7 |

| Arsenate | 32.8 |

| Dimethylarsinic acid (DMAV) | 36.2 |

| Monomethylarsonic acid (MMAV) | 38.3 |

This table is generated based on data from a study on the DFT-calculated reaction energy profiles of arsenicals with methanethiol. nih.gov

Advanced Wavefunction-Based Methods in Computational Studies

While DFT is widely used, advanced wavefunction-based methods offer a higher level of theory and can provide more accurate results, especially for systems with complex electronic structures. diracprogram.orgwavefun.com These methods, such as Coupled Cluster (CC) and Møller-Plesset perturbation theory (MP2), are computationally more demanding but can be crucial for obtaining benchmark-quality data for smaller molecules or for systems where DFT might fail. diracprogram.org

In the context of heavy elements like arsenic, relativistic effects become significant and must be considered for accurate predictions. diracprogram.org Wavefunction-based methods can incorporate these effects, providing a more reliable description of the electronic structure and properties of organoarsenic compounds. diracprogram.org These high-level calculations are valuable for validating results from more approximate methods like DFT and for providing a deeper understanding of electron correlation effects. unipd.itdiracprogram.org

Molecular Dynamics Simulations of Organoarsenic Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecular systems over time. nih.gov In the context of organoarsenic compounds, MD simulations provide insights into their interactions with biological macromolecules and their behavior in solution. nih.govacs.org

Modeling Intermolecular Interactions and Solvation Phenomena

MD simulations allow for the detailed examination of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between organoarsenic compounds and their surrounding environment. rsc.org For example, simulations can model the interaction of arsenicals with proteins, revealing specific binding sites and conformational changes that occur upon binding. nih.govacs.org

The solvation of organoarsenic compounds is another critical aspect that can be studied using MD simulations. By explicitly including solvent molecules, such as water, in the simulation, it is possible to understand how the solvent structure is perturbed by the solute and how solvation affects the compound's conformation and reactivity. mdpi.com These simulations can calculate properties like the radial distribution function to describe the local arrangement of solvent molecules around the solute. rsc.org

A study on the interaction of arsenate and arsenite with enzymes like arsenate reductase and laccase employed 100-nanosecond MD simulations to understand the binding behavior. nih.govacs.org The simulations revealed stable protein-ligand complexes, with average root-mean-square deviation (RMSD) values indicating the stability of the system over the simulation time. nih.govacs.org

The following table presents data from an MD simulation study on the interaction of arsenic species with enzymes. nih.gov

| Complex | Average Potential Energy (kcal/mol) |

| ArsC–ART | -68,204.655 |

| ArsC–AST | -67,278.740 |

| LAC–ART | -123,612.351 |

| LAC–AST | -122,694.773 |

This table is based on data from a 100 ns molecular dynamics simulation study of enzyme-arsenic complexes. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving organoarsenic compounds. rsc.orgmpg.de By mapping out the potential energy surface, it is possible to identify transition states and intermediates, providing a step-by-step understanding of the reaction pathway. orientjchem.org

Reaction Path Analysis and Energy Landscape Mapping

Reaction path analysis involves tracing the minimum energy path that connects reactants to products via a transition state. chemrxiv.org This analysis provides crucial information about the energy barriers of a reaction, which determines its rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy, offering insights that are often difficult to obtain experimentally. rsc.org

Energy landscape mapping extends this by exploring the entire potential energy surface to identify all possible reaction pathways and stable intermediates. researchgate.net This is particularly important for complex reactions where multiple competing pathways may exist. For organoarsenic compounds, understanding these energy landscapes can help in predicting the most likely reaction products and in designing catalysts or inhibitors for specific reactions. researchgate.netmpg.de For example, DFT calculations have been used to study the dissociation of organoarsenic molecules on catalyst surfaces, showing that the dissociation is energetically favored on specific surface sites. researchgate.net

Predictive Modeling of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity of organoarsenic compounds, including m-aminophenylarsonous acid, is a critical aspect of computational chemistry, enabling the understanding of their behavior in various chemical and biological systems. Quantitative Structure-Activity Relationship (QSAR) models are paramount in this field, establishing a mathematical correlation between the chemical structure and the biological or chemical activity of a compound. protoqsar.com

QSAR models are developed by correlating molecular descriptors—numerical representations of a molecule's structural and physicochemical properties—with experimentally determined activities. protoqsar.com These descriptors can range from simple counts of atoms and functional groups to complex quantum chemical parameters. For organoarsenic compounds, descriptors such as vibrational zero-point energy (ZPVE), lipophilicity, molar refractivity, and hydrogen bonding capabilities have been shown to be significant in predicting their properties. researchgate.neteuropa.eu

The development of robust QSAR models involves several key steps:

Data Set Curation: A diverse set of organoarsenic compounds with known activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to build the predictive model. researchgate.neteuropa.eu

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability and generalizability. acs.org

A significant challenge in QSAR modeling is defining the applicability domain (AD) of the model. The AD represents the chemical space for which the model can make reliable predictions. acs.org Predictions for compounds that fall outside this domain are considered extrapolations and may be less accurate.

The following table provides an example of descriptors that could be used in a QSAR model for predicting the reactivity of this compound and related compounds.

| Descriptor Category | Specific Descriptor Example | Relevance to Reactivity |

| Constitutional | Molecular Weight | Influences transport and distribution. |

| Topological | Wiener Index | Describes molecular branching. |

| Geometric | Molecular Surface Area | Relates to intermolecular interactions. |

| Electronic | Dipole Moment | Indicates molecular polarity and reactivity. |

| Quantum-Chemical | HOMO/LUMO Energies | Predicts susceptibility to nucleophilic/electrophilic attack. |

| Physicochemical | LogP | Measures lipophilicity, affecting membrane permeability. |

This table is illustrative and the specific descriptors used in a QSAR study would be determined by the specific activity being modeled and the statistical methods employed.

Integration of Machine Learning and Artificial Intelligence in Organoarsenic Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing research into organoarsenic compounds by enabling the analysis of large, complex datasets and the development of highly predictive models. sioc-journal.cn ML algorithms, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, are increasingly being used to build sophisticated QSAR models that can handle non-linear relationships between molecular structure and activity. researchgate.netacs.org

One of the primary applications of ML in this field is in the prediction of various properties of organoarsenic compounds, including their potential biological activity and environmental fate. nih.govnih.gov For instance, ML models can be trained on datasets of known arsenic compounds to predict the properties of novel or uncharacterized structures, thereby prioritizing compounds for further experimental investigation. researchgate.net

The workflow for applying ML in organoarsenic research typically involves:

Data Acquisition and Preparation: Gathering and cleaning large datasets of organoarsenic compounds and their associated properties.

Feature Engineering and Selection: Generating relevant molecular descriptors and selecting the most informative ones for model training. nih.gov

Model Training and Optimization: Training various ML algorithms on the prepared data and optimizing their hyperparameters to achieve the best performance.

Model Evaluation and Validation: Assessing the model's predictive accuracy and robustness using various statistical metrics and validation sets. nih.gov

A key advantage of ML approaches is their ability to identify complex patterns and interactions within the data that may not be apparent with traditional statistical methods. acs.org This can lead to new insights into the mechanisms of action of organoarsenic compounds and the factors that govern their reactivity.

The table below showcases some common machine learning algorithms and their potential applications in the study of organoarsenic compounds.

| Machine Learning Algorithm | Potential Application in Organoarsenic Research |

| Artificial Neural Networks (ANN) | Modeling complex, non-linear structure-activity relationships. europa.eu |

| Support Vector Machines (SVM) | Classification of compounds based on their activity or toxicity profiles. acs.org |

| Random Forest | Predicting quantitative activities and identifying key molecular features. acs.org |

| Gradient Boosting Machines | Developing highly accurate predictive models for properties like adsorption. nih.gov |

| Deep Learning | Analyzing large and diverse chemical datasets for de novo design of compounds with specific properties. sioc-journal.cn |

The continued development and application of ML and AI are expected to significantly accelerate the pace of research in organoarsenic chemistry, leading to a deeper understanding of these complex molecules and their interactions with biological and environmental systems.

Q & A

Basic: What are the most reliable methods for synthesizing and characterizing m-Aminophenylarsonous acid?

Methodological Guidance:

- Synthesis: Optimize reaction conditions (e.g., solvent polarity, temperature) for arsenic(III) precursor reduction. Use inert atmospheres to prevent oxidation .

- Characterization: Validate purity via NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS). For arsenic speciation, employ X-ray absorption spectroscopy (XAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

- Data Presentation: Tabulate spectral peaks (chemical shifts, coupling constants) and elemental analysis results to confirm stoichiometry .

Basic: How can researchers detect and quantify trace amounts of this compound in biological matrices?

Methodological Guidance:

- Sample Preparation: Use solid-phase extraction (SPE) with arsenic-selective resins to isolate the compound from complex matrices .

- Quantification: Employ HPLC-ICP-MS for speciation analysis, with calibration curves validated against certified reference materials. Report limits of detection (LOD) and quantification (LOQ) with error margins .

- Validation: Include recovery rates (%) and intra-/inter-day precision data in tables to ensure reproducibility .

Intermediate: What experimental design considerations are critical for studying this compound’s reactivity?

Methodological Guidance:

- Control Groups: Design experiments with arsenic(III) and arsenic(V) analogs to compare redox behavior .

- Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction rates under varying pH and temperature conditions. Report rate constants (k) with confidence intervals .

- Troubleshooting: Address arsenic precipitation by including chelating agents (e.g., EDTA) in buffers .

Advanced: How should researchers resolve contradictions in toxicity data for this compound across studies?

Methodological Guidance:

- Meta-Analysis: Systematically compare studies using PRISMA guidelines, focusing on variables like exposure duration, model organisms, and dosage units .

- Statistical Tools: Apply multivariate regression to identify confounding factors (e.g., matrix effects, coexisting ligands) .

- Replication: Propose interlaboratory studies with standardized protocols to isolate experimental variability .

Advanced: What computational models are suitable for predicting this compound’s interactions with biomolecules?

Methodological Guidance:

- Docking Simulations: Use software like AutoDock Vina to model arsenic-binding sites on proteins. Validate with mutagenesis data .

- Quantum Mechanics (QM): Calculate electron density maps to predict redox activity at physiological pH .

- Data Reporting: Tabulate binding energies (ΔG) and hydrogen-bonding distances in supplementary materials .

Advanced: How can researchers elucidate the mechanistic pathways of this compound-induced oxidative stress?

Methodological Guidance:

- Biomarker Assays: Measure glutathione (GSH) depletion and malondialdehyde (MDA) levels in cell cultures. Use dose-response curves to establish EC50 values .

- Inhibitor Studies: Co-treat with antioxidants (e.g., N-acetylcysteine) to confirm ROS-mediated pathways .

- Data Visualization: Present time-lapse fluorescence microscopy images of ROS accumulation in appendices .

Intermediate: What strategies ensure the stability of this compound in aqueous solutions during experiments?

Methodological Guidance:

- Buffer Selection: Use phosphate-buffered saline (PBS) at pH 6.5–7.5 to minimize hydrolysis. Avoid carbonate buffers due to arsenic complexation .

- Storage Conditions: Store solutions at −80°C under argon. Monitor degradation via weekly UV-Vis scans (200–400 nm) .

- Documentation: Include stability timelines in supplementary tables, noting precipitation or color changes .

Advanced: How can researchers investigate this compound’s synergistic effects with other environmental toxins?

Methodological Guidance:

- Combination Index (CI): Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) in cytotoxicity assays .

- Omics Integration: Perform transcriptomics to identify co-exposure-induced gene networks. Use heatmaps to highlight upregulated pathways .

- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Intermediate: What theoretical frameworks guide the study of this compound’s environmental fate?

Methodological Guidance:

- Conceptual Models: Adapt the PEC/PNEC (Predicted Environmental Concentration/Predicted No-Effect Concentration) framework for risk assessment .

- Kinetic Modeling: Use first-order decay equations to predict half-lives in soil/water systems. Validate with field data .

- Data Gaps: Highlight understudied areas (e.g., bioaccumulation in benthic organisms) in discussion sections .

Advanced: What methodologies address reproducibility challenges in this compound research?

Methodological Guidance:

- Protocol Standardization: Publish detailed SOPs for synthesis, characterization, and toxicity assays in open-access repositories .

- Collaborative Networks: Engage in consortia like the Arsenic Research Partnership to align experimental parameters .

- Data Sharing: Deposit raw NMR, MS, and toxicity data in platforms like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.